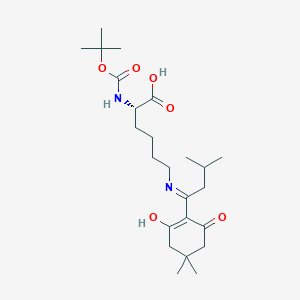
Boc-l-lys(ivdde)-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-l-lys(ivdde)-oh” is also known as Nα-Boc-L-lysine . It is a building block used in the synthesis of various compounds, including heterotrifunctional peptide-based linker molecules, lysine derivatives of azamacrocycle and anthraquinone, and Boc-Lys (Bn 4 -DTPA)-OH, a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is widely used as the Nα-amino protecting group in peptide synthesis . The synthesis of Boc-l-lys(ivdde)-oh can be achieved through the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .
Molecular Structure Analysis
The molecular formula of Boc-l-lys(ivdde)-oh is C12H24N2O4 . It is a diester amino compound used for proteomics research .
Chemical Reactions Analysis
The Boc group in Boc-l-lys(ivdde)-oh can be removed using various methods. One efficient and sustainable method for N-Boc deprotection involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which serves as both a reaction medium and a catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives .
Physical And Chemical Properties Analysis
Boc-l-lys(ivdde)-oh is a solid substance . Its optical activity is [α]20/D +22°, c = 2 in methanol . The melting point is approximately 205°C (dec.) (lit.) .
Aplicaciones Científicas De Investigación
1. Amine-Protecting Group in Synthetic Organic Chemistry The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry . It is used to protect amines from reacting with other functional groups in the molecule during a chemical reaction .
Peptide Synthesis
Boc-l-lys(ivdde)-oh is used in peptide synthesis . The Boc group protects the amine group in the lysine during the synthesis process, preventing it from reacting with other amino acids or peptides .
N-Boc Deprotection
Boc-l-lys(ivdde)-oh can be deprotected using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) . This method is efficient and sustainable, allowing the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Synthesis of Mono-Substituted Cyclo(L-Lys-L-Lys)s
Boc-l-lys(ivdde)-oh can be used in the synthesis of mono-substituted cyclo(L-Lys-L-Lys)s . These compounds can form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents .
Formation of 3D Nanostructures
The mono-substituted cyclo(L-Lys-L-Lys)s synthesized using Boc-l-lys(ivdde)-oh can self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures . These structures have potential applications in materials science and nanotechnology .
Green Chemistry
The use of Boc-l-lys(ivdde)-oh aligns with the principles of green chemistry . The deprotection process using a deep eutectic solvent is environmentally friendly, reducing the use of harmful solvents and high temperatures .
Mecanismo De Acción
Target of Action
Boc-l-lys(ivdde)-oh, also known as Nα-tert-Butoxycarbonyl-L-lysine, is primarily used as a building block in the synthesis of various compounds . It is particularly used in the creation of star-shaped cationic polypeptides, which have shown excellent antimicrobial activity .
Mode of Action
The compound interacts with its targets through a process called ring-opening polymerization (ROP). This process is mediated by an amine-terminated polyamidoamine dendrimer . The result is the creation of star poly (L-lysine) (PLL) homo- and copolymers .
Biochemical Pathways
The biochemical pathways affected by Boc-l-lys(ivdde)-oh are primarily related to antimicrobial activity. The star PLL homopolymers exhibit low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria . This suggests that the compound disrupts bacterial growth and proliferation.
Result of Action
The primary result of Boc-l-lys(ivdde)-oh’s action is the creation of compounds with antimicrobial activity. Specifically, the star PLL homopolymers and copolymers synthesized using Boc-l-lys(ivdde)-oh have shown excellent antimicrobial activity and improved biocompatibility . They exhibit low toxicity against various mammalian cell lines .
Safety and Hazards
Direcciones Futuras
The use of the Boc group in peptide synthesis is well-established, but traditional methods of Boc removal have several disadvantages, including high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents, and high temperatures . Therefore, more efforts are needed to make Boc removal practical, clean, and minimize any potential impact . The use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection represents a promising direction for future research .
Propiedades
IUPAC Name |
(2S)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNRXWJRREUMO-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-l-lys(ivdde)-oh | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

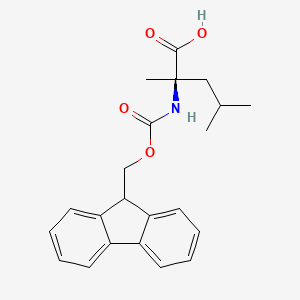

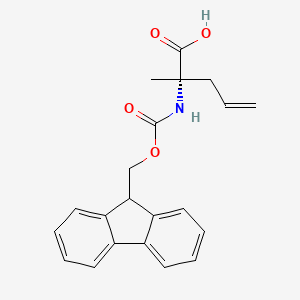

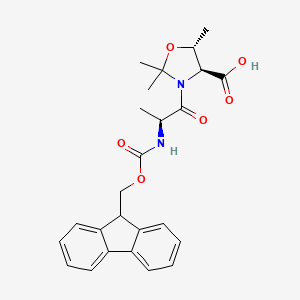



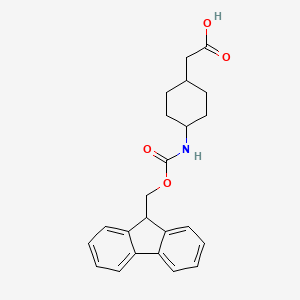
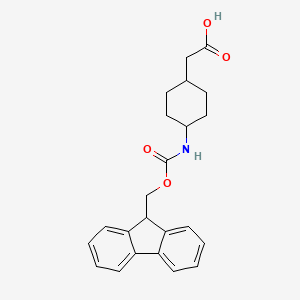


![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)